molecular formula C10H14ClF2N B1484868 [2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride CAS No. 2098053-24-6

[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride

Cat. No. B1484868
M. Wt: 221.67 g/mol
InChI Key: QNTHAIGTRKGNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-3-(4-fluorophenyl)propylamine hydrochloride” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is intended for research use only.

Scientific Research Applications

  • Antidepressive Activity Research

    • Research on derivatives of fluoro-phenylpropylamines, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has indicated potential antidepressant activities. These compounds have been tested using mice forced swimming tests, suggesting a need for further investigation in antidepressant applications (Yuan, 2012).
  • Antibacterial and Antioxidant Activity Research

    • Fluorophenylpropylamine derivatives have shown significant antibacterial properties. For example, studies on 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives have revealed high antibacterial activity, although these compounds were not effective in neutralizing superoxide radicals (Арутюнян et al., 2012).
  • Cytotoxic Agents for Cancer Research

    • Derivatives like 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized as potential cytotoxic agents for cancer research. They were produced via Mannich reactions and have shown promise as potent cytotoxic agents (Mete, Gul, & Kazaz, 2007).
  • Synthesis of Novel Compounds in Chemistry

    • Synthesis of novel compounds such as 3-fluoro-1-aminoadamantane and its derivatives has been carried out, indicating the versatility of fluoro-phenylpropylamines in the synthesis of new chemical entities (Anderson, Burks, & Harruna, 1988).
  • Development of Polymer Electrolytes

    • In the field of materials science, fluoro-phenylamines have been used in the synthesis of polymer electrolytes. For instance, guanidinium-functionalized anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, demonstrating the application of these compounds in material synthesis (Kim, Labouriau, Guiver, & Kim, 2011).
  • Investigation in Dopamine Receptor Affinity

    • Research on 2-(4-fluoro-3- hydroxyphenyl)ethylamine and its derivatives has explored their dopamine receptor affinities, indicating the potential for these compounds in neurological research (Claudi et al., 1990).

Safety And Hazards

“2-Fluoro-3-(4-fluorophenyl)propylamine hydrochloride” is classified as a combustible solid . It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

2-fluoro-3-(4-fluorophenyl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTHAIGTRKGNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-3-(4-fluorophenyl)propyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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